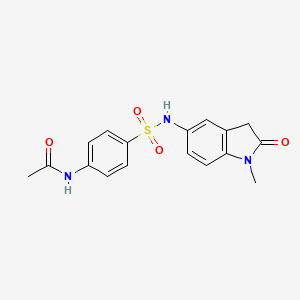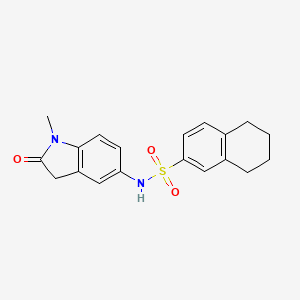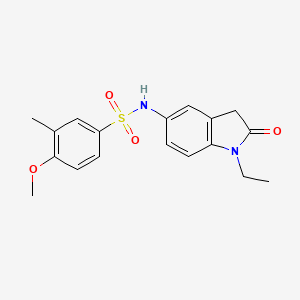
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as E7820, is a potent and selective inhibitor of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. E7820 has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide inhibits angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor signaling pathway. It binds to the VEGF receptor and prevents the activation of downstream signaling pathways that are necessary for angiogenesis. By inhibiting angiogenesis, N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide prevents the growth and spread of tumors.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potent anti-angiogenic effects both in vitro and in vivo. It inhibits the proliferation and migration of endothelial cells, which are necessary for the formation of new blood vessels. N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in diseases such as psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potency and selectivity for the VEGF receptor signaling pathway. This allows for specific targeting of angiogenesis without affecting other cellular processes. However, N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the potential use of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of more stable and soluble forms of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, which could improve its effectiveness in clinical settings. Additionally, further studies are needed to investigate the potential use of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in other diseases such as diabetic retinopathy and psoriasis.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as it inhibits the growth of blood vessels that supply nutrients to cancer cells. It has been shown to be effective in inhibiting the growth of various types of tumors, including lung, breast, and colon cancer. N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use in treating other diseases such as diabetic retinopathy and psoriasis.
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-20-16-7-5-14(10-13(16)11-18(20)21)19-25(22,23)15-6-8-17(24-3)12(2)9-15/h5-10,19H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANYXVRGWHORIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3303988.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B3303995.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304000.png)
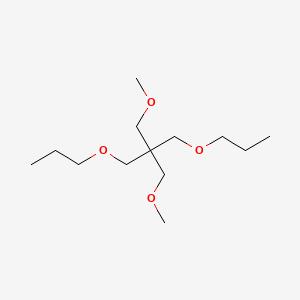
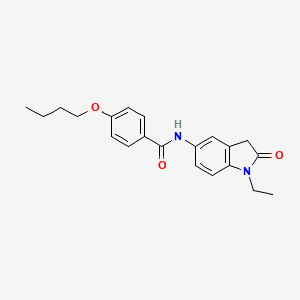
![7-(4-methoxyphenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304018.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3304022.png)
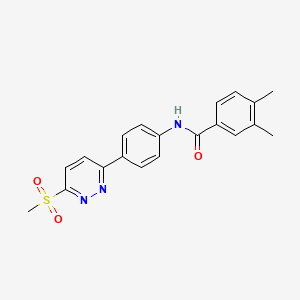
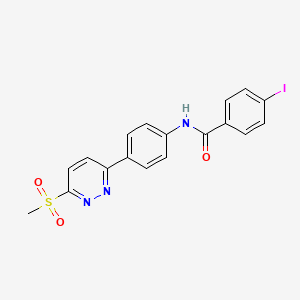

![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304060.png)

